molecular formula C24H17ClN2O6 B258052 Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No. B258052
M. Wt: 464.9 g/mol
InChI Key: BBSIZOZBVOTGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromenopyrroles and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves the inhibition of various signaling pathways that are involved in cell growth and survival. It has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Additionally, it has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit angiogenesis by inhibiting the VEGF signaling pathway. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in lab experiments is its potential therapeutic applications. Additionally, it has been found to have low toxicity and is well-tolerated in animal models. However, one of the major limitations is the lack of clinical studies to evaluate its safety and efficacy in humans.

Future Directions

There are various future directions for research on Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. One of the major directions is to evaluate its safety and efficacy in clinical trials. Additionally, there is a need to investigate its potential applications in other diseases like cardiovascular disease and diabetes. Further research is also needed to elucidate its mechanism of action and identify potential targets for drug development. Finally, there is a need to develop more efficient and cost-effective methods for synthesizing this compound to facilitate its use in scientific research.

Synthesis Methods

The synthesis of Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been reported in various scientific studies. One of the most common methods involves the reaction of 7-chloro-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]triazolo[1,5-a]pyrimidin-5-amine with 5-methyl-3-isoxazolecarboxylic acid, followed by cyclization with ethyl 2-oxo-2-phenylacetate and subsequent methylation.

Scientific Research Applications

Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been found to have potential therapeutic applications in various scientific studies. One of the major applications is in the treatment of cancer. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has shown potential in the treatment of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.

properties

Product Name

Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Molecular Formula

C24H17ClN2O6

Molecular Weight

464.9 g/mol

IUPAC Name

methyl 4-[7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C24H17ClN2O6/c1-11-8-17-15(10-16(11)25)21(28)19-20(13-4-6-14(7-5-13)24(30)31-3)27(23(29)22(19)32-17)18-9-12(2)33-26-18/h4-10,20H,1-3H3

InChI Key

BBSIZOZBVOTGQT-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC(=C(C=C4C3=O)Cl)C)C5=CC=C(C=C5)C(=O)OC

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)C(=O)OC)C5=NOC(=C5)C

Origin of Product

United States

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